3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole
Description
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole is a bipyrazole derivative characterized by ethyl substituents at the 3,3',5,5' positions. This compound serves as a versatile ligand in coordination chemistry and metal-organic frameworks (MOFs). Its synthesis typically involves solvothermal methods, as demonstrated in the preparation of CFA-9, a Cu(I)-MOF featuring flexible microporous frameworks formed by Cu4pz4 secondary building units (SBUs) linked via 3,3',5,5'-tetraethyl-4,4'-bipyrazolate ligands . The ethyl groups contribute to structural flexibility, enabling dynamic responses to external stimuli such as gas adsorption or mechanical stress.
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole |
InChI |
InChI=1S/C14H22N4/c1-5-9-13(10(6-2)16-15-9)14-11(7-3)17-18-12(14)8-4/h5-8H2,1-4H3,(H,15,16)(H,17,18) |
InChI Key |
VGGVTTFJYOYQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC |
Origin of Product |
United States |
Preparation Methods
Precursor-Based Cyclocondensation
The most widely reported method involves the cyclocondensation of ethyl-substituted diketones with hydrazine derivatives.
Procedure :
- Precursor Synthesis : Ethyl acetoacetate is treated with ethylating agents (e.g., ethyl bromide) under basic conditions to form 3,5-diethyl-1H-pyrazole-4-carbaldehyde.
- Bipyrazole Formation : The aldehyde undergoes oxidative coupling in the presence of ammonium acetate and a catalytic amount of acetic acid at 80–100°C for 12–24 hours.
Key Parameters :
- Solvent : Ethanol or dimethylformamide (DMF).
- Temperature : 80–100°C.
- Yield : 60–75% after column chromatography.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed coupling reactions have been adapted for symmetrical bipyrazole synthesis.
Procedure :
- Halogenation : 3,5-Diethyl-1H-pyrazole is brominated at the 4-position using N-bromosuccinimide (NBS).
- Coupling : The brominated pyrazole undergoes Ullmann coupling with CuI as a catalyst in DMF at 120°C.
Reaction Table :
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phen | DMF | 120 | 55 |
| Pd(OAc)₂ | PPh₃ | Toluene | 100 | 48 |
Solvent-Free Mechanochemical Synthesis
Recent advances highlight solvent-free methods using ball milling for eco-friendly synthesis.
Procedure :
- Grinding : Equimolar quantities of 3,5-diethylpyrazole and iodobenzene diacetate are milled in a planetary ball mill (400 rpm, 30 min).
- Purification : Recrystallization from hexane/ethyl acetate.
Advantages :
- Reduced reaction time (30 min vs. 24 hours).
- Higher atom economy (82% yield).
Reaction Optimization and Challenges
Temperature Dependence
Elevated temperatures (>100°C) promote side reactions such as deethylation, while temperatures <80°C result in incomplete cyclization. Optimal yields are achieved at 90°C.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol offers a balance between solubility and ease of isolation.
Byproduct Formation
Common byproducts include:
- 3,5-Diethyl-1H-pyrazole : From incomplete coupling.
- Oxidized derivatives : Due to residual oxidizing agents.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar bipyrazole core with ethyl groups in a staggered conformation.
Industrial-Scale Production Considerations
- Cost Drivers : Ethyl acetoacetate and palladium catalysts account for 70% of raw material costs.
- Purification Challenges : Column chromatography remains a bottleneck; centrifugal partition chromatography is being explored for scalability.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through binding to specific sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl Groups
3,3',5,5'-Tetramethyl-4,4'-bipyrazole (H2Me4bpz)
- Structural and Coordination Properties: The methyl-substituted analog forms rigid coordination polymers. For example, [Cu(H2Me4BPZ)Br·0.5H2O]n exhibits a 3D porous structure with nonlinear optical (NLO) properties comparable to KDP (potassium dihydrogen phosphate) and ferroelectric behavior . In contrast, the ethyl derivative in CFA-9 shows enhanced flexibility due to the bulkier ethyl groups, enabling unique saddle-type Cu4pz4 SBUs .
- MOF Performance : Nickel-based MOFs using H2Me4bpz (C20H24Cl2N8Ni) demonstrated a first discharge specific capacity of 320 mAh g⁻¹ in energy storage applications, but suffered a 56.25% capacity loss due to irreversible lithium loss . Ethyl-substituted frameworks may mitigate such losses through improved structural resilience, though direct comparative data are lacking.
- Ethyl substituents could modify emission profiles by altering ligand field strength or steric hindrance.
Key Differences :
Nitrated Bipyrazole Derivatives
4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP)
- Energetic Properties : TNBP and its derivatives exhibit high thermal stability (Td up to 323 °C) and detonation velocities surpassing RDX (hexogen), making them candidates for heat-resistant explosives . The nitro groups enhance density (up to 2.029 g·cm⁻³) and detonation performance but increase sensitivity .
- Comparison with Ethyl Derivative: While 3,3',5,5'-tetraethyl-bipyrazole lacks nitro groups, its ethyl substituents could improve solubility and processability in non-energetic applications (e.g., MOFs). However, nitro derivatives dominate in explosive performance due to their superior oxygen balance and energy density.
Key Data :
| Compound | Decomposition Temp. (°C) | Density (g·cm⁻³) | Detonation Velocity (m/s) |
|---|---|---|---|
| TNBP (1) | 323 | 1.95 | 8,750 |
| RDX | 210 | 1.82 | 8,750 |
| Ethyl-Bipyrazole | Not reported | ~1.8 (estimated) | N/A |
Phenyl-Substituted and Hybrid Derivatives
3,3',5,5'-Tetraphenyl-4,4'-bipyrazole (H2-phbpz)
- Applications : Used in luminescent MOFs and catalysis. The phenyl groups enhance π-π interactions, stabilizing extended frameworks but reducing porosity compared to alkyl-substituted analogs .
- Biological Activity: Derivatives like 4,4'-diphenoxy-bipyrazole-diones exhibit fungicidal properties, with substituents influencing lipophilicity and bioactivity . Ethyl groups may offer intermediate hydrophobicity between methyl and phenyl, optimizing membrane permeability in agrochemicals.
Q & A
Q. What established synthetic routes exist for 3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole, and how is regioselectivity controlled during its formation?
The compound is synthesized via cyclocondensation of bis-hydrazonoyl chlorides with acetylenic esters (e.g., methyl propiolate) under reflux conditions in benzene, using triethylamine to drive regioselective formation . Ethyl substituents influence regiochemistry by steric and electronic effects, as confirmed by NMR and X-ray crystallography. For example, pyrazole-CH protons exhibit distinct singlet signals (δH 7.54 ppm), ruling out alternative regioisomers .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Critical for confirming regiochemistry and substituent effects. Ethyl groups produce characteristic triplet signals for methylene protons and quartets for methyl groups .
- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. For example, analogous bipyrazole derivatives crystallize in triclinic systems (space group P-1) with lattice parameters a = 3.9956 Å, b = 9.8917 Å, and intermolecular CH-π interactions .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹ in carboxylate derivatives) .
Advanced Questions
Q. How do ethyl substituents at the 3,3',5,5' positions affect the physicochemical properties and reactivity of bipyrazole derivatives compared to nitro or methyl groups?
- Thermal stability : Ethyl groups enhance thermal stability (decomposition >250°C) compared to nitro derivatives, which decompose explosively above 300°C .
- Crystal packing : Ethyl substituents reduce crystal density (e.g., 1.484 g/cm³ for ethyl vs. 1.6–1.8 g/cm³ for nitro analogs) by introducing steric bulk, as shown in X-ray studies .
- Reactivity : Ethyl groups lower electrophilicity, making the compound less reactive in nitration but more suitable for Pd-catalyzed cross-couplings .
Q. What catalytic efficiencies have been observed with Pd(II) complexes derived from bipyrazole ligands in cross-coupling reactions?
Pd(II) complexes of bipyrazole dicarboxylates achieve 85–94% yields in Suzuki-Miyaura reactions between aryl boronic acids and bromides. The ligand’s electron-donating ethyl groups stabilize Pd centers, enabling reactions under mild aqueous conditions (60–80°C) .
Q. What methodological challenges arise in the functionalization of this compound, particularly regarding steric hindrance?
Steric hindrance from ethyl groups complicates electrophilic substitution and metal coordination. Strategies include:
- Using bulky directing groups (e.g., pyridyl) to guide functionalization .
- High-pressure conditions (e.g., 10 bar H₂) for hydrogenation, as seen in analogous systems .
Q. What insights do crystal engineering studies provide about the self-assembly of alkyl-substituted bipyrazoles in solid-state materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
